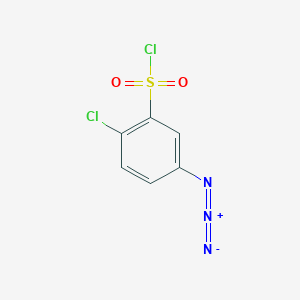
5-Azido-2-chlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2N3O2S It is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chlorobenzenesulfonyl chloride typically involves the introduction of the azido group to a chlorobenzenesulfonyl chloride precursor. One common method is the diazotization of 5-amino-2-chlorobenzenesulfonyl chloride followed by azidation using sodium azide. The reaction conditions often include maintaining a low temperature to control the reactivity of the azido group and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and safety. The use of automated systems to control temperature and reagent addition can help in scaling up the production while minimizing risks associated with handling azides.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Reducing Agents: Such as hydrogen gas or hydrazine, used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonyl Chlorides: Resulting from the reduction of the azido group.
Aplicaciones Científicas De Investigación
5-Azido-2-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group can form covalent bonds with alkyne groups, leading to the formation of triazoles. This reactivity is harnessed in various applications, including bioconjugation and material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azido-2-chlorobenzenesulfonamide
- 5-Azido-2-chlorobenzenesulfonic acid
- 5-Azido-2-chlorobenzenesulfonyl fluoride
Uniqueness
5-Azido-2-chlorobenzenesulfonyl chloride is unique due to the presence of both an azido group and a sulfonyl chloride group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Propiedades
IUPAC Name |
5-azido-2-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQWHOGPNZMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














